molecular formula C10H11N3O B12946714 2-Amino-5-benzyl-3,5-dihydro-4H-imidazol-4-one CAS No. 90235-83-9

2-Amino-5-benzyl-3,5-dihydro-4H-imidazol-4-one

Cat. No.: B12946714
CAS No.: 90235-83-9
M. Wt: 189.21 g/mol
InChI Key: BIRXIIDWAVKMQN-UHFFFAOYSA-N
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Description

2-Amino-5-benzyl-1H-imidazol-4(5H)-one is a heterocyclic compound that features an imidazole ring substituted with an amino group at the 2-position and a benzyl group at the 5-position. Compounds with imidazole rings are known for their biological activity and are often used in pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-benzyl-1H-imidazol-4(5H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of benzylamine with glyoxal in the presence of ammonium acetate can yield the desired imidazole derivative.

Industrial Production Methods

Industrial production of such compounds typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-benzyl-1H-imidazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The imidazole ring can be reduced under specific conditions.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, alkyl halides, and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while substitution reactions can introduce various functional groups onto the benzyl ring.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-Amino-5-benzyl-1H-imidazol-4(5H)-one involves its interaction with specific molecular targets. The amino group and imidazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. The benzyl group may enhance the compound’s lipophilicity, aiding in its cellular uptake.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-1H-imidazol-4(5H)-one: Lacks the benzyl group, which may affect its biological activity.

    5-Benzyl-1H-imidazol-4(5H)-one: Lacks the amino group, potentially altering its reactivity and interactions.

    2-Amino-5-methyl-1H-imidazol-4(5H)-one: Substitutes the benzyl group with a methyl group, which may change its physical and chemical properties.

Properties

CAS No.

90235-83-9

Molecular Formula

C10H11N3O

Molecular Weight

189.21 g/mol

IUPAC Name

2-amino-4-benzyl-1,4-dihydroimidazol-5-one

InChI

InChI=1S/C10H11N3O/c11-10-12-8(9(14)13-10)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H3,11,12,13,14)

InChI Key

BIRXIIDWAVKMQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)NC(=N2)N

Origin of Product

United States

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